5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a brominated derivative of tetrahydroquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the 5th position and a methyl group at the 8th position on the tetrahydroquinoline ring structure, contributing to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of Tetrahydroquinoline: The compound can be synthesized by the bromination of tetrahydroquinoline using bromine (Br2) in the presence of a suitable catalyst such as ferric bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Methylation of 5-Bromo-1,2,3,4-tetrahydroquinoline: The methyl group can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, improved catalyst systems, and efficient separation techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as quinones or hydroquinones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-methyl-1,2,3,4-tetrahydroquinoline.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophiles such as ammonia (NH3), sodium hydroxide (NaOH), and halides like sodium iodide (NaI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: 5-methyl-1,2,3,4-tetrahydroquinoline.
Substitution Products: Amines, alcohols, and halides.
Scientific Research Applications
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.
Anticancer Activity: Inhibits enzymes such as kinases and disrupts signaling pathways like the MAPK/ERK pathway.
Comparison with Similar Compounds
5-bromo-6-methyl-1,2,3,4-tetrahydroquinoline
7-bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Properties
IUPAC Name |
5-bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNQJQODXVMHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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